REACTION_SMILES
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[CH3:10][CH2:11][CH2:12][CH2:13][Li:14].[CH3:15][O:16][S:17]([O:18][CH3:19])(=[O:20])=[O:21].[CH:1]1([C:4]#[C:5][Si:6]([CH3:7])([CH3:8])[CH3:9])[CH2:2][CH2:3]1>>[C:1]1([C:4]#[C:5][Si:6]([CH3:7])([CH3:8])[CH3:9])([CH3:10])[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#CC1CC1
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Name
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Type
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product
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Smiles
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CC1(C#C[Si](C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |